2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]-
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Overview
Description
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- is a complex organic compound that belongs to the class of piperidinones. Piperidinones are characterized by a six-membered ring containing a nitrogen atom and a ketone group. This particular compound is notable for its unique structure, which includes a phenylmethoxy group attached to a phenyl ring, further connected to a piperidinone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- can be achieved through various synthetic routes. One common method involves the reaction of an alkyl-1,3-acetonedicarboxylate with benzaldehyde and an amine, following the Petrenko-Kritschenko piperidone synthesis . This multicomponent reaction is related to the Hantzsch pyridine synthesis and provides a straightforward approach to piperidinones.
Industrial Production Methods
Industrial production of this compound may involve the dehydrogenation of 5-amino-1-pentanol, catalyzed by rhodium and ruthenium complexes . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oximes and hydrazones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidinones.
Scientific Research Applications
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Piperidinone (δ-Valerolactam): A simpler analog with similar structural features.
4-Piperidinone: Another piperidinone derivative with the ketone group at a different position.
Uniqueness
2-Piperidinone, 1-[1-oxo-3-[4-(phenylmethoxy)phenyl]propyl]- is unique due to its phenylmethoxy substitution, which imparts distinct chemical and physical properties
Properties
CAS No. |
108335-85-9 |
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Molecular Formula |
C21H23NO3 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-[3-(4-phenylmethoxyphenyl)propanoyl]piperidin-2-one |
InChI |
InChI=1S/C21H23NO3/c23-20-8-4-5-15-22(20)21(24)14-11-17-9-12-19(13-10-17)25-16-18-6-2-1-3-7-18/h1-3,6-7,9-10,12-13H,4-5,8,11,14-16H2 |
InChI Key |
DCOVBLCOKIORBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(=O)C1)C(=O)CCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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